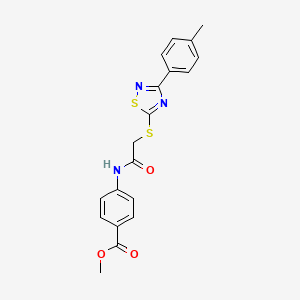![molecular formula C18H26ClN3O3S B2487270 1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415552-20-2](/img/structure/B2487270.png)
1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is involved in the proliferation and survival of B-cells, making it a promising target for the treatment of B-cell malignancies.
Wirkmechanismus
1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways that are essential for B-cell proliferation and survival. This results in the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to inhibit B-cell proliferation and survival in vitro and in vivo, leading to the induction of apoptosis and the inhibition of tumor growth. In addition, this compound has been shown to modulate the immune microenvironment, leading to the suppression of pro-tumorigenic cytokines and the enhancement of anti-tumor immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is its specificity for BTK, which reduces the potential for off-target effects. In addition, this compound has demonstrated potent anti-tumor activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, this compound has also been shown to have limitations, including the potential for drug resistance and the need for combination therapy with other agents to achieve optimal efficacy.
Zukünftige Richtungen
For the research and development of 1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea include the evaluation of its clinical efficacy in B-cell malignancies, as well as the exploration of its potential in other disease indications. In addition, further studies are needed to elucidate the mechanisms of resistance to this compound and to develop strategies to overcome them. Finally, the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective therapies for B-cell malignancies.
Synthesemethoden
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea involves a multi-step process that includes the reaction of 5-chloro-2-methoxyaniline with 4-(4-aminomethylthiomorpholin-4-yl)oxan-4-amine, followed by the reaction with N,N-dimethylformamide dimethyl acetal and urea. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has been extensively studied for its potential as a therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In preclinical studies, this compound has demonstrated potent inhibition of BTK activity, leading to the suppression of B-cell proliferation and survival.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3S/c1-24-16-3-2-14(19)12-15(16)21-17(23)20-13-18(4-8-25-9-5-18)22-6-10-26-11-7-22/h2-3,12H,4-11,13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRUZGHTKBDDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2487187.png)
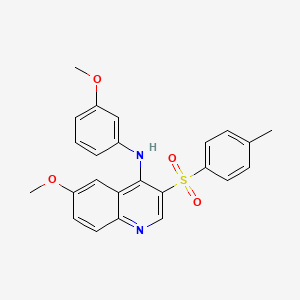
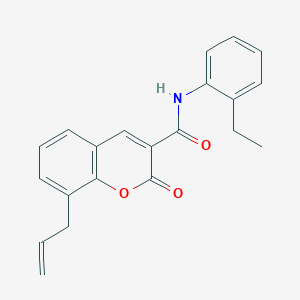
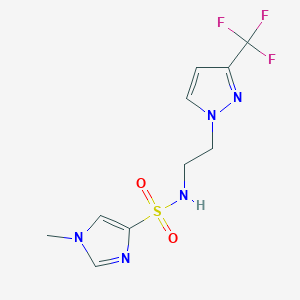
![4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2487197.png)
![(E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2487199.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2487202.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2487203.png)
![N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2487204.png)
![3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2487206.png)
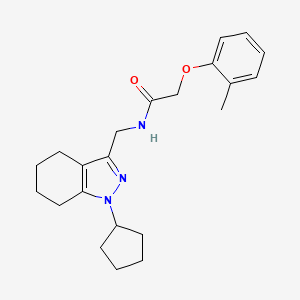
![1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2487209.png)
